5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde
Description
5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde (CAS: 135822-72-9) is a substituted bipyridine derivative featuring a methyl group at the 5' position and a carbaldehyde functional group at the 5 position of the bipyridine scaffold. Its molecular formula is C₁₂H₁₀N₂O, with a molecular weight of 198.22 g/mol . This compound is primarily utilized in coordination chemistry and pharmaceutical research due to its dual functionality: the bipyridine moiety acts as a strong chelating agent for transition metals, while the carbaldehyde group enables further derivatization via condensation or nucleophilic addition reactions .
Properties
CAS No. |
117571-61-6 |
|---|---|
Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
6-(5-methylpyridin-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H10N2O/c1-9-2-4-11(13-6-9)12-5-3-10(8-15)7-14-12/h2-8H,1H3 |
InChI Key |
HDXZHJHCRBMRQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=NC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methyl-[2,2’-bipyridine]-5-carbaldehyde can be achieved through several methods. One common approach involves the Negishi coupling reaction, which utilizes pyridyl zinc halides and suitable coupling partners . This method is favored due to its high yield, mild conditions, and relatively low cost. Other palladium-catalyzed reactions, such as Stille and Suzuki coupling, can also be employed to prepare bipyridine derivatives .
Industrial Production Methods
Industrial production of 5’-Methyl-[2,2’-bipyridine]-5-carbaldehyde typically involves large-scale coupling reactions using palladium catalysts. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5’-Methyl-[2,2’-bipyridine]-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The methyl and aldehyde groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
5’-Methyl-[2,2’-bipyridine]-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5’-Methyl-[2,2’-bipyridine]-5-carbaldehyde involves its ability to bind to metal ions as a chelating ligand. This binding forms stable complexes that can participate in various chemical reactions. The compound’s interactions with molecular targets and pathways depend on the specific metal ion and the nature of the complex formed .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Bipyridine Derivatives
Key Observations :
- The carbaldehyde group in this compound enhances its reactivity compared to non-aldehydic analogs like 5,5'-dimethyl-2,2'-bipyridine .
- Structural isomers such as [2,4'-Bipyridine]-5-carbaldehyde (similarity score: 0.87) exhibit reduced chelating efficiency due to altered nitrogen coordination geometry .
Physicochemical Properties
Table 2: Lipophilicity and Stability Comparison
Key Observations :
- The carbaldehyde group increases lipophilicity (logP = 1.86) compared to the hydroxylated metabolite (logP = 1.37) but reduces it relative to the carboxylic acid derivative (logP = 2.05) .
- Chlorinated analogs (e.g., 5,5'-dichloro-2,2'-bipyridine) exhibit higher logP values (~2.50), enhancing membrane permeability but reducing aqueous solubility .
Table 3: Metal-Binding and Application Profiles
Key Observations :
- The aldehyde group in this compound facilitates the synthesis of Schiff base ligands, which are pivotal in designing luminescent Ru(II) complexes for light-harvesting applications .
- Carboxylic acid derivatives (e.g., 2,2′-bipyridine-5,5′-dicarboxylic acid) excel in constructing metal-organic frameworks (MOFs), whereas methyl-substituted analogs are preferred in organic electronics .
Biological Activity
5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde is a derivative of bipyridine that has garnered attention in various fields, particularly in medicinal chemistry and coordination chemistry. Its unique structure allows it to act as a versatile ligand in metal complexes, which are often studied for their biological activities, including antimicrobial, anticancer, and antiviral properties.
- Molecular Formula : CHNO
- Molecular Weight : 186.21 g/mol
- CAS Number : 179873-48-4
Synthesis
The synthesis of this compound typically involves the Vilsmeier-Haack reaction, where 2,2'-bipyridine is treated with a Vilsmeier reagent. This method ensures high yield and purity under controlled conditions.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activities:
- Antimicrobial Activity : Studies have shown that metal complexes derived from this compound exhibit antimicrobial properties against various pathogens.
- Anticancer Activity : The compound has been investigated for its cytotoxic effects on cancer cell lines.
- Antiviral Activity : Some studies suggest potential antiviral effects against specific viruses.
Table of Biological Activities
| Activity Type | Target Organisms/Cells | Reference |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli | |
| Anticancer | MCF-7 breast cancer cells | |
| Antiviral | Human cytomegalovirus strains |
Antimicrobial Studies
A study conducted by researchers demonstrated that metal complexes of this compound showed potent activity against Gram-positive and Gram-negative bacteria. The mechanism of action involves disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Research
In vitro studies on MCF-7 breast cancer cells revealed that derivatives of this compound exhibited significant cytotoxicity. The IC50 values indicated effective inhibition of cell proliferation, suggesting potential for development as an anticancer agent.
Antiviral Activity
Research has indicated that certain metal complexes derived from this compound can inhibit the replication of DNA and RNA viruses. The bioactivity was linked to the ability of these complexes to interact with viral components, thereby disrupting their life cycle.
The biological activity of this compound is largely attributed to its ability to form stable complexes with transition metals. These metal complexes can modulate biological pathways through various mechanisms:
- Metal Coordination : The nitrogen atoms in the bipyridine structure coordinate with metal ions, enhancing the reactivity and stability of the resulting complex.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these complexes can generate ROS, leading to oxidative stress in microbial and cancer cells.
- DNA Binding : Certain derivatives have shown the ability to intercalate DNA, affecting replication and transcription processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
